molecular formula C7H10N2O2 B015672 ethyl 3-methyl-1H-pyrazole-4-carboxylate CAS No. 85290-78-4

ethyl 3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B015672
Key on ui cas rn: 85290-78-4
M. Wt: 154.17 g/mol
InChI Key: HHYVTIKYZUMDIL-UHFFFAOYSA-N
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Patent
US08293917B2

Procedure details

A portion of the 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (2.7 g, 18 mmol) is dissolved in EtOH (15 mL) and treated with aqueous sodium hydroxide solution (2.0 N solution, 20 mL, 40 mmol). The reaction is heated at 80° C. for 4 hours. The resultant mixture is then cooled and concentrated in vacuo to remove most of the EtOH. The crude is then acidified with 6N HCl until a precipitate is formed and filtered to afford 5-methyl-1H-pyrazole-4-carboxylic acid as a colorless solid (1.7 g, 74%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][NH:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+]>CCO>[CH3:11][C:10]1[NH:9][N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NNC1C
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the EtOH
CUSTOM
Type
CUSTOM
Details
is formed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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